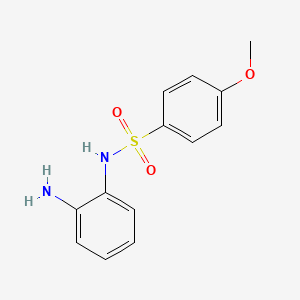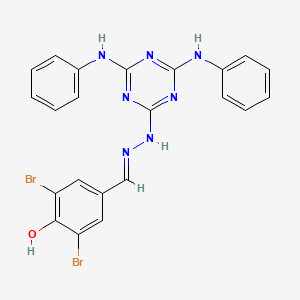![molecular formula C14H10Cl2F2N2O5S B6083294 2-chlorophenyl [({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]sulfamate](/img/structure/B6083294.png)
2-chlorophenyl [({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chlorophenyl [({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]sulfamate, commonly known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. It was first synthesized in 2003 by Pfizer, Inc. as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis. Since then, CP-690,550 has been extensively studied for its therapeutic potential and mechanism of action.
Mecanismo De Acción
CP-690,550 works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a critical role in the signaling pathways of immune cells. By blocking JAKs, CP-690,550 reduces the production of cytokines, which are proteins that mediate inflammation and immune responses. This leads to a reduction in inflammation and joint damage in patients with rheumatoid arthritis.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have several biochemical and physiological effects. It reduces the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the blood and synovial fluid of patients with rheumatoid arthritis. It also reduces the number of activated T cells and B cells, which are immune cells that play a critical role in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages as a research tool. It is a potent and selective inhibitor of JAKs, which makes it a valuable tool for studying the role of JAKs in immune cell signaling. It also has good bioavailability and pharmacokinetics, which makes it suitable for in vivo studies. However, CP-690,550 has some limitations as a research tool. It is a relatively new compound, and its long-term effects on the immune system are not well understood. In addition, it is expensive and may not be accessible to all researchers.
Direcciones Futuras
There are several future directions for research on CP-690,550. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. This could lead to improved efficacy and reduced side effects. Another area of interest is the study of CP-690,550 in combination with other drugs, such as biologics and DMARDs, for the treatment of autoimmune diseases. Finally, there is a need for long-term studies to assess the safety and efficacy of CP-690,550 in patients with autoimmune diseases.
Métodos De Síntesis
The synthesis of CP-690,550 involves several steps, starting from 2-chlorophenol and 4-chloro-3,5-difluoroaniline. The reaction proceeds through the formation of an intermediate, which is then treated with chlorosulfonic acid to produce the final product. The synthesis of CP-690,550 is a complex process that requires careful control of reaction conditions and purification steps.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its therapeutic potential in various autoimmune diseases. It has been shown to be effective in reducing inflammation and joint damage in patients with rheumatoid arthritis. In addition, CP-690,550 has also been studied for its potential use in the treatment of psoriasis, inflammatory bowel disease, and multiple sclerosis.
Propiedades
IUPAC Name |
(2-chlorophenyl) N-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]sulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F2N2O5S/c15-11-3-1-2-4-12(11)25-26(22,23)20-13(21)19-9-5-7-10(8-6-9)24-14(16,17)18/h1-8H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQQGLRCVUPMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B6083214.png)
![1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6083222.png)
![6-amino-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6083228.png)
![ethyl 1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6083230.png)

![4-sec-butyl-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6083236.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6083245.png)
![2-[4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6083246.png)

![2-[(4,5-dibromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B6083263.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6083264.png)
![2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6083280.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B6083288.png)
![5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B6083312.png)